

# Application Note: Synthesis of Chiral BINSA from 1,1'-Bi-2-naphthyl Dimethanesulfonate

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## Compound of Interest

Compound Name: *1,1'-Bi-2-naphthyl dimethanesulfonate*

CAS No.: 182568-57-6

Cat. No.: B065500

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## Executive Summary

Chiral BINSA (1,1'-Binaphthyl-2,2'-disulfonic acid) is a privileged Brønsted acid catalyst used extensively in asymmetric Mannich reactions, Friedel–Crafts alkylations, and esterifications. Its high acidity and bulky chiral environment make it superior to phosphoric acid catalysts for specific difficult transformations.

This protocol details the conversion of **1,1'-Bi-2-naphthyl dimethanesulfonate** (a stable, activated electrophile) into BINSA. Unlike traditional routes requiring the synthesis of thiocarbamates, this method leverages Nickel-Catalyzed C–S Cross-Coupling to convert the sulfonate esters directly into thioesters, followed by oxidative cleavage to the sulfonic acid.

## Key Advantages of This Route[1]

- Stereochemical Retention: Avoids the high temperatures (>250°C) of the Newman-Kwart rearrangement which can risk partial racemization.
- Atom Economy: Direct substitution of the mesylate group using modern catalysis.

- Scalability: Avoids the use of pyrophoric lithium reagents often used in the "Dibromide Route."

## Strategic Reaction Pathway

The synthesis proceeds through three distinct chemical stages:

- Catalytic C–S Bond Formation: Nickel-catalyzed displacement of the mesylate by a sulfur nucleophile (thioacetate).
- Deprotection: Hydrolysis of the thioacetate to the dithiol.
- Oxidative Transformation: Oxidation of the dithiol to the final disulfonic acid (BINSAs).



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Figure 1: Strategic pathway for the conversion of BINOL-Dimesylate to BINSAs via Ni-Catalyzed C-S coupling.

## Detailed Experimental Protocol

### Stage 1: Nickel-Catalyzed Thiolation (The Critical Step)

This step converts the C–O bond (activated as a mesylate) into a C–S bond. Aryl mesylates are less reactive than triflates; therefore, the use of a specific Nickel(II) catalyst with a reducing metal (Zn) is critical to facilitate the oxidative addition.

Reagents:

- Substrate: **1,1'-Bi-2-naphthyl dimethanesulfonate** (1.0 equiv)
- Catalyst:  
  
(10 mol%)

- Reductant: Zinc powder (0.5 equiv, activates the catalyst)
- Nucleophile: Potassium Thioacetate (KSAc) (2.5 equiv)
- Solvent: Anhydrous DMF (0.2 M concentration)

#### Procedure:

- Setup: In a glovebox or under strict atmosphere, charge a dried Schlenk flask with and Zinc powder.
- Activation: Add 10% of the DMF and stir at 40°C for 15 minutes until the solution turns a deep reddish-brown (indicating formation of active Ni(0) species).
- Addition: Add the BINOL-Dimesylate and Potassium Thioacetate followed by the remaining DMF.
- Reaction: Heat the mixture to 100°C for 12–16 hours.
  - Mechanism Note: The Ni(0) inserts into the Ar–OMs bond. The thioacetate transmetallates, and reductive elimination forms the Ar–SAc bond.
- Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated (to sequester Ni) and brine. Dry over and concentrate.
- Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields 1,1'-Binaphthyl-2,2'-dithioacetate.

## Stage 2: Hydrolysis to Dithiol

The thioacetate is a "masked" thiol. It must be revealed before oxidation.

#### Reagents:

- Substrate: 1,1'-Binaphthyl-2,2'-dithioacetate
- Base: NaOH (4.0 equiv, 10% aq. solution)
- Solvent: Methanol (degassed)

Procedure:

- Dissolve the thioacetate in degassed Methanol.
- Add NaOH solution dropwise under flow (preventing premature disulfide formation).
- Reflux for 2 hours.
- Acidification: Cool to 0°C and carefully acidify with HCl (2M) to pH < 2.
- Extraction: Extract immediately with DCM. The product, 1,1'-Binaphthyl-2,2'-dithiol, is sensitive to air oxidation (forming disulfides). Proceed immediately to Stage 3.

### Stage 3: Oxidation to BINSAs

This is the final transformation converting the thiol (–SH) to the sulfonic acid (–SO<sub>3</sub>H).

Reagents:

- Substrate: 1,1'-Binaphthyl-2,2'-dithiol[1]
- Oxidant: Hydrogen Peroxide (30% aq., excess)
- Solvent: Formic Acid (HCOOH)

Procedure:

- Dissolve the dithiol in Formic Acid (0.1 M).
- Cool the solution to 0°C.

- Add  
  
dropwise.[2] (Caution: Exothermic reaction).
- Allow to warm to Room Temperature and stir for 4 hours.
- Completion Check: The reaction mixture should become homogeneous.
- Isolation: Concentrate the solution under reduced pressure to remove formic acid/water.
- Purification (Critical for Catalysis):
  - Dissolve the crude residue in a minimum amount of water.
  - Pass through a cation-exchange resin (Dowex 50W-X8, form) to ensure the free acid form.
  - Evaporate and dry under high vacuum over  
  
to obtain BINSAs as a white/off-white solid.

## Quantitative Data & Specifications

Parameter	Specification / Target	Notes
Overall Yield	65% – 75%	From Dimesylate to BINSAs
Enantiomeric Excess (ee)	> 99%	Retention of configuration is typically observed
Appearance	White to off-white crystalline solid	Hygroscopic
<sup>1</sup> H NMR (D <sub>2</sub> O)	7.0–8.1 ppm (Ar-H)	No methyl peak (from mesylate) should remain
Solubility	Water, MeOH, EtOH	Insoluble in non-polar solvents (Hexane)
Acidity (pK <sub>a</sub> )	~ -2 to -3 (est)	Stronger than phosphoric acid analogs

## Troubleshooting & Critical Control Points

### A. Catalyst Poisoning (Stage 1)

- Issue: Low conversion of Dimesylate.
- Cause: Incomplete activation of Ni catalyst or poor quality Zn.
- Fix: Ensure Zn powder is activated (wash with dilute HCl, then water/acetone/ether and dry) before use. Use "dppe" ligand specifically; bulky phosphines like  
  
are less effective for mesylates.

### B. Disulfide Formation (Stage 2)

- Issue: Formation of insoluble polymer or cyclic disulfide during hydrolysis.
- Cause: Oxygen exposure during the thiol deprotection.
- Fix: All solvents must be rigorously degassed (sparged with Argon for 20 mins). Perform the acidification and extraction rapidly.

### C. Incomplete Oxidation (Stage 3)[4]

- Issue: Presence of sulfinic acid intermediates ( ).
- Fix: Ensure a large excess of  
  
is used. If NMR shows incomplete oxidation, treat the crude material with  
(aq) followed by filtration of  
  
.

## References

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- To cite this document: BenchChem. [Application Note: Synthesis of Chiral BINSAs from 1,1'-Bi-2-naphthyl Dimethanesulfonate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b065500/docs#application-note-synthesis-of-chiral-binsa-from-1-1-bi-2-naphthyl-dimethanesulfonate\]](https://www.benchchem.com/product/b065500/docs#application-note-synthesis-of-chiral-binsa-from-1-1-bi-2-naphthyl-dimethanesulfonate)

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